2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds containing both oxygen and nitrogen in their ring structure. This compound features a bromo and difluoromethyl substituent, as well as a fluorine atom on the benzoxazole ring, which may enhance its chemical reactivity and biological activity. The compound's unique structure allows for potential applications in medicinal chemistry and materials science.
The synthesis and characterization of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole can be traced through various scientific literature, including patents and research articles that discuss methods for synthesizing similar benzoxazole derivatives. Specific synthetic routes often involve the introduction of halogen substituents to enhance biological activity or alter physical properties.
This compound is classified under:
The synthesis of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole typically involves several key steps:
The technical aspects of these reactions include controlling temperature, reaction time, and solvent choice to optimize yield and selectivity. For instance, using solvents like dichloromethane or acetonitrile can facilitate better solubility and reactivity for halogenation reactions.
The molecular structure of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole can be represented as follows:
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole can undergo various chemical reactions due to its reactive halogen substituents:
The reaction conditions, such as temperature and solvent choice, are critical for achieving desired outcomes in these transformations. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole is largely dependent on its interaction with biological targets:
Research indicates that halogenated compounds often exhibit enhanced binding affinities due to increased lipophilicity and electronic effects from halogens, which can stabilize interactions with target proteins.
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole has potential applications in:
Fluorine's Electronic and Steric InfluenceThe incorporation of fluorine atoms into the benzoxazole scaffold profoundly alters its physicochemical behavior. The 7-fluoro substituent in the benzene ring enhances ring electron deficiency through strong inductive effects (-I), improving metabolic stability and membrane permeability. Additionally, the geminal difluoromethyl group (–CF~2~Br) at the 2-position introduces steric bulk and lipophilicity, with the C–F bond’s high strength resisting oxidative degradation [8]. This group also acts as a hydrogen-bond acceptor, facilitating target binding. Computational studies indicate that fluorine’s van der Waals radius (1.47 Å) minimally distorts the benzoxazole ring planarity while lowering the LUMO energy, enhancing electrophilicity for nucleophilic coupling reactions .
Bromine as a Synthetic HandleThe bromine atom in the bromodifluoromethyl unit (–CF~2~Br) serves as a versatile site for further functionalization. Its polarizable C–Br bond undergoes facile nucleophilic substitution (S~N~2) or metal-catalyzed cross-coupling (e.g., Suzuki, Stille). For example, in 7-bromo-2-[bromo(difluoromethyl)]-1,3-benzoxazole, bromine at C7 enables directed ortho-metalation for C–C bond formation, while the –CF~2~Br group can be converted to –CF~2~H, –CF~2~OH, or –CF~2~-organometallics [7]. This dual functionality is evident in synthetic routes to analogs like 7-bromo-5-iodo-2-(trifluoromethyl)-1,3-benzoxazole, where bromine facilitates iodination at C5 [8].
Table 2: Electronic Effects of Halogen Substituents in Benzoxazoles
Substituent Position | Halogen | σ~m~ (Hammett Constant) | Impact on Lipophilicity (log P) | Key Reactivity |
---|---|---|---|---|
C7 (benzene ring) | F | +0.34 | +0.14 (per F) | Ortho-directing for EAS |
C2 (oxazole ring) | –CF~2~Br | N/A | +0.45 (vs. –CH~3~) | Nucleophilic substitution (Br) |
Early Developments and Structural MotifsBenzoxazole chemistry emerged in the late 19th century with the synthesis of unsubstituted benzoxazole from 2-aminophenol and carboxylic acids. The introduction of halogens began in the 1970s to enhance bioactivity. Early derivatives featured monohalogenation (e.g., 5-chloro- or 6-fluorobenzoxazoles), but the strategic shift toward polyhalogenated scaffolds like 2-[bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole arose in the 2000s. This evolution aimed to address limitations in earlier pharmacophores, such as poor metabolic stability and limited target engagement [5]. The –CF~2~Br group, in particular, represented an advance over simpler trifluoromethyl (–CF~3~) units by adding a synthetic "hook" for diversification.
Modern Applications and Synthetic InnovationsContemporary routes to such compounds leverage regioselective halogenation and cyclization techniques. For 7-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole (EVT-13559850), synthesis involves:
Table 3: Evolution of Key Halogenated Benzoxazole Pharmacophores
Era | Representative Compound | Synthetic Strategy | Therapeutic Target |
---|---|---|---|
1970–1990 | 5-Chloro-2-methylbenzoxazole | EAS chlorination | Antifungal agents |
1990–2010 | 6-Fluoro-2-(trifluoromethyl)benzoxazole | Sandmeyer fluorination | COX-2 inhibitors |
2010–Present | 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole | Radical bromodifluoromethylation | Kinases, GPCRs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7